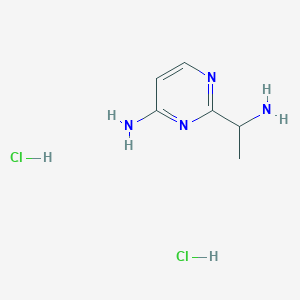
2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of interest due to their biological significance. For instance, the concise synthesis of pyrido[1,2-a]pyrimidin-2-ones is reported using a strategy that involves acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by cyclization under thermal conditions . This method shows excellent regioselectivity and can be applied to different aminoazines, leading to various nitrogen-rich bicyclic systems. Similarly, the synthesis of 2,4-disubstituted pyrimidines involves the design and evaluation of compounds with varying substituents at the C-2 and C-4 positions, indicating the versatility of pyrimidine scaffolds in drug discovery .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the central pyrimidine ring in 2,4-disubstituted pyrimidines serves as a template for developing dual inhibitors of cholinesterase and Aβ-aggregation, targeting multiple pathological routes in Alzheimer's disease . The regioselective synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent diversification through various reactions demonstrate the structural complexity that can be achieved with pyrimidine scaffolds .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For instance, the chemical reactivity of a β-chloroenaldehyde derivative of a pyrimidine compound towards primary and heterocyclic amines yields Schiff bases and facilitates the construction of nitrogen heterocyclic compounds . The reactivity of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides to form amides and subsequent intramolecular alkylation to form chlorides of partially hydrogenated dipyrimidinones is another example of the chemical versatility of pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes demonstrates the potential for creating a diverse library of compounds with varying properties . The synthesis of 2-amino-4-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine derivatives and their inhibitory effects against blood platelet aggregation indicate the biological relevance of their physical and chemical properties .
Applications De Recherche Scientifique
Importance in Medicinal Chemistry
Pyrimidine derivatives are integral to medicinal and pharmaceutical industries due to their significant bioactivity and presence in key biological molecules. They have been extensively studied for their pharmacological effects, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. For instance, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives highlight their potential as therapeutic agents. These compounds are known to inhibit the expression and activities of vital inflammatory mediators, showcasing their potential in drug development for various inflammatory diseases (H. Rashid et al., 2021).
Role in Synthesis and Catalysis
The synthesis of pyrimidine derivatives is a key area of interest, leveraging hybrid catalysts to develop bioactive molecules. For example, the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are precursors for medicinal compounds, employs diverse catalytic methods. These methods include the use of organocatalysts, metal catalysts, and green solvents, underscoring the versatility of pyrimidine derivatives in chemical synthesis (Mehul P. Parmar et al., 2023).
Anticancer Properties
Pyrimidine derivatives also exhibit significant anticancer properties, with various scaffolds showing potential through different mechanisms of action. Patent literature review on pyrimidine-based anticancer agents reveals a continuous interest in this class of compounds, highlighting their potential to interact with diverse biological targets. This interest is driven by the promising activity displayed by these compounds, positioning them as potential drug candidates in cancer therapy (R. Kaur et al., 2014).
Analytical and Biological Studies
The analysis of biologically relevant compounds, such as amino acids, peptides, and proteins, often involves the use of pyrimidine derivatives. These compounds can participate in various reactions, including those relevant to the study of carcinogenic compounds in food and their metabolic pathways. For instance, studies on heterocyclic aromatic amines like PhIP (formed in cooked meats) and their metabolites in biological matrices highlight the importance of analytical methods involving pyrimidine derivatives for understanding the effects of dietary components on health (S. F. Teunissen et al., 2010).
Safety and Hazards
The safety information for 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
2-(1-aminoethyl)pyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-4(7)6-9-3-2-5(8)10-6;;/h2-4H,7H2,1H3,(H2,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOIIOSBRZSCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2528080.png)


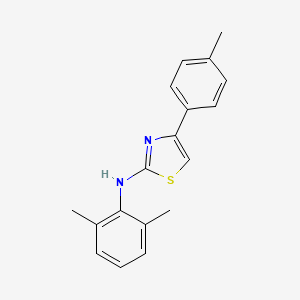
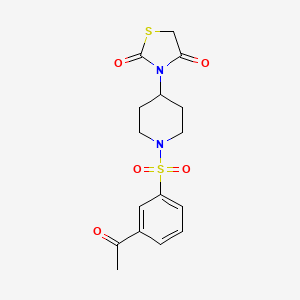
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)
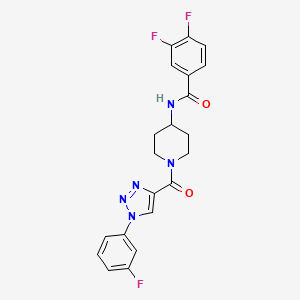


![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)
![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)
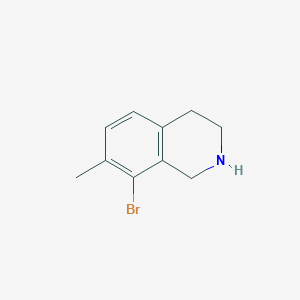
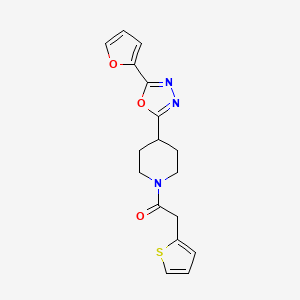
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)